hNPR1 Inhibitory Potency: IC50 Value Differentiates JS-11 from Untested Benzimidazole Analogs
JS-11 demonstrates a defined IC50 of 1.9 μM against human natriuretic polypeptide receptor 1 (hNPR1) . This potency value provides a quantitative baseline for compound selection, whereas structurally similar benzimidazole-carboxamides, including those with cyclohexyl and cyclopropylmethyl substituents but alternative C5-carboxamide moieties, lack any reported hNPR1 inhibitory activity and instead target entirely different receptors such as CCR2 or CB2 [1].
| Evidence Dimension | hNPR1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.9 μM |
| Comparator Or Baseline | Benzimidazole-carboxamide analogs with alternative C5 substituents |
| Quantified Difference | No detectable hNPR1 inhibition reported for analogs; JS-11 exhibits 1.9 μM IC50 |
| Conditions | Cell-based hNPR1 activity assay |
Why This Matters
The 1.9 μM IC50 establishes a verifiable potency benchmark that enables researchers to confirm compound activity in their own assays and distinguishes JS-11 from inactive benzimidazole analogs lacking hNPR1 activity.
- [1] WO2008045564A2. Carboxamide compounds and their use as antagonists of the chemokine CCR2 receptor. View Source
